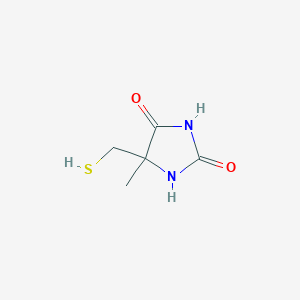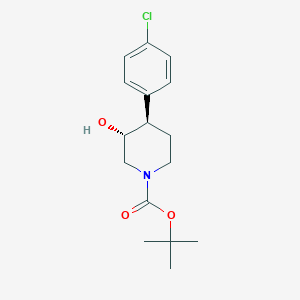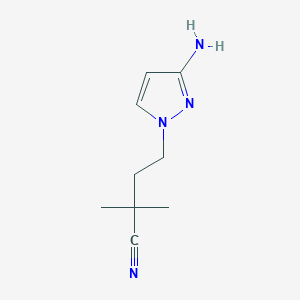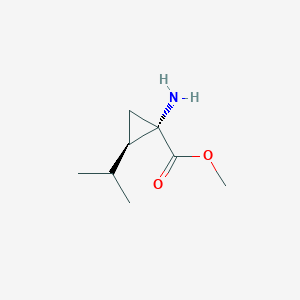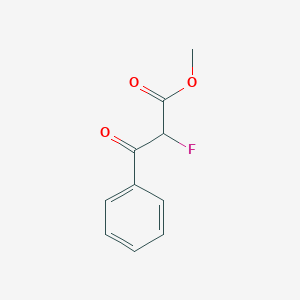![molecular formula C12H19NS B13084301 4-(Pentan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084301.png)
4-(Pentan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pentan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a fused pyridine and thiophene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a thiophene derivative in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product on a large scale .
化学反应分析
Types of Reactions
4-(Pentan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce fully saturated derivatives .
科学研究应用
4-(Pentan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism of action of 4-(Pentan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .
相似化合物的比较
Similar Compounds
4-(Pentan-3-yl)pyridine: Shares the pyridine ring but lacks the fused thiophene ring.
Thieno[3,2-c]pyridine: Contains the fused pyridine and thiophene rings but without the pentan-3-yl substituent
Uniqueness
4-(Pentan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to the presence of both the pentan-3-yl group and the fused pyridine-thiophene ring system. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C12H19NS |
|---|---|
分子量 |
209.35 g/mol |
IUPAC 名称 |
4-pentan-3-yl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C12H19NS/c1-3-9(4-2)12-10-6-8-14-11(10)5-7-13-12/h6,8-9,12-13H,3-5,7H2,1-2H3 |
InChI 键 |
MBJUXPQSCMAWLP-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)C1C2=C(CCN1)SC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


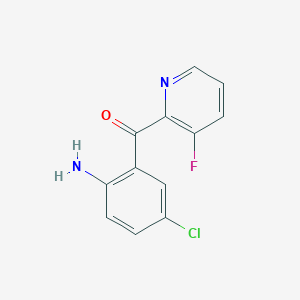

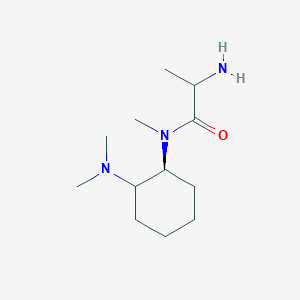
![1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13084242.png)
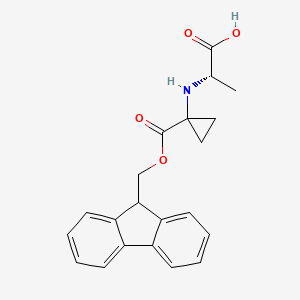
![4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13084252.png)
![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B13084253.png)
![cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13084256.png)
